Temofel
Description
Temofel (systematic name pending IUPAC validation) is a synthetic hybrid ligand characterized by its multidentate phosphine-alkene structure, designed for transition metal coordination and catalytic applications. Its unique architecture enables robust metal-ligand binding, enhancing stability in oxidative environments and improving catalytic efficiency in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions . This compound’s modular design allows tunable electronic and steric properties, making it adaptable for asymmetric catalysis in pharmaceutical synthesis. Preclinical studies highlight its low toxicity profile and high turnover numbers (TONs > 10,000) in palladium-mediated C–N bond formations .
Properties
CAS No. |
56431-19-7 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20O/c1-4-17(18,15-8-6-5-7-9-15)16-12-13(2)10-11-14(16)3/h5-12,18H,4H2,1-3H3 |
InChI Key |
JQFJSZYEXCMIHI-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)C)C)O |
Other CAS No. |
56431-19-7 |
Synonyms |
2,5-dimethyl-alpha-ethylbenzhydrol temofel |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Functional Insights
- Reaction Kinetics : this compound accelerates oxidative addition rates by 40% versus BINAP in aryl chloride activation, attributed to its electron-deficient phosphine groups .
- Steric Effects : The ligand’s alkene spacer reduces steric hindrance during metal coordination, enabling access to sterically congested substrates.
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